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Compound of Interest

Compound Name: Goodyeroside A

Cat. No.: B13404421 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Goodyeroside A is a naturally occurring butanolide glycoside first isolated from Crocus sativus

and later found in several Goodyera species (Orchidaceae)[1][2]. It is the (S)-epimer of

Kinsenoside[2]. Preliminary pharmacological studies have indicated that Goodyeroside A
possesses potential hepatoprotective effects, making it a compound of interest for further

research and drug development[2]. Accurate and detailed analytical data are crucial for the

identification, quality control, and further investigation of this bioactive natural product. This

application note provides a comprehensive summary of the Nuclear Magnetic Resonance

(NMR) and Mass Spectrometry (MS) data for Goodyeroside A. Additionally, it outlines detailed

protocols for acquiring this data, serving as a practical guide for researchers in the field of

natural product chemistry.

Chemical Structure

The chemical structure of Goodyeroside A, systematically named (4S)-4-

[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one, is presented

below.

Molecular Formula: C₁₀H₁₆O₈[3]
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Molecular Weight: 264.23 g/mol [3]

Mass Spectrometry Data
High-resolution mass spectrometry is essential for confirming the elemental composition and

molecular weight of Goodyeroside A. Electrospray Ionization (ESI) is a soft ionization

technique well-suited for this polar, non-volatile compound. The data presented below was

obtained using ESI in negative ion mode.

Table 1: Mass Spectrometry Data for Goodyeroside A

Parameter Value Reference

Molecular Formula C₁₀H₁₆O₈ [1][3]

Monoisotopic Mass 264.0845 Da [1]

Ionization Mode ESI⁻ (Negative) [2]

Observed Ion m/z 309.10 [M+HCOO]⁻ [2]

Protocol for Mass Spectrometry Analysis
This protocol describes a general method for the analysis of Goodyeroside A using Liquid

Chromatography coupled with Mass Spectrometry (LC-MS).

1. Sample Preparation:

Accurately weigh 1 mg of purified Goodyeroside A.

Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or a water/acetonitrile

mixture) to create a 1 mg/mL stock solution.

Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

Filter the final solution through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:
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Instrument: A standard HPLC or UHPLC system.

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2

minutes, and return to initial conditions for re-equilibration.

Flow Rate: 0.3 mL/min.

Injection Volume: 2-5 µL.

Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap

instrument.

Ion Source: Electrospray Ionization (ESI).

Polarity: Negative ion mode.

Scan Range: m/z 100-500.

Capillary Voltage: 3.0-3.5 kV.

Gas Temperature: 300-350 °C.

Nebulizer Pressure: 30-40 psi.

Data Acquisition: Full scan mode. For fragmentation studies, use tandem MS (MS/MS) mode

with collision-induced dissociation (CID).

NMR Spectroscopy Data
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NMR spectroscopy is the most powerful technique for the complete structural elucidation of

organic molecules like Goodyeroside A. The following tables summarize the ¹H and ¹³C NMR

data acquired in pyridine-d₅.

Table 2: ¹H-NMR Data for Goodyeroside A (in Pyridine-d₅)[2]

Position
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

H-1' 4.91 d 7.8

H-3 4.84–4.87 m -

H-4a 4.70 d 10.1

H-6'a 4.55 d 11.8

H-4b, H-6'b 4.34–4.45 m -

H-4', H-5' 4.20–4.24 m -

H-3', H-2' 3.93–4.01 m -

H-2a, H-2b 2.83–2.92 m -

Table 3: ¹³C-NMR Data for Goodyeroside A (in Pyridine-d₅)[2]
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Chemical Shift (δ) ppm

36.0

63.0

71.8

75.1

75.2

75.6

78.7

79.1

104.4

176.4

Note: Specific carbon assignments typically require 2D NMR experiments such as HSQC and

HMBC.

Protocol for NMR Spectroscopy Analysis
This protocol provides a standard procedure for obtaining high-quality 1D NMR spectra of

Goodyeroside A.

1. Sample Preparation:

Prepare a sample by dissolving 5-10 mg of purified Goodyeroside A in approximately 0.6

mL of deuterated pyridine (pyridine-d₅).

Ensure the sample is fully dissolved. Gentle vortexing may be required.

Transfer the solution to a standard 5 mm NMR tube.

2. Instrument and Setup:

Spectrometer: A 400 MHz or higher field NMR spectrometer.
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Probe: A standard broadband or cryoprobe.

Temperature: Set the experiment temperature to 25 °C (298 K).

Locking and Shimming: Lock the spectrometer on the deuterium signal of pyridine-d₅.

Perform automated or manual shimming to optimize magnetic field homogeneity.

3. ¹H-NMR Acquisition:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Spectral Width: Approximately 12-16 ppm, centered around 6 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay (d1): 1-2 seconds.

Number of Scans: 16-64 scans, depending on sample concentration.

Processing: Apply an exponential window function (line broadening of 0.3 Hz) before Fourier

transformation. Manually phase and baseline correct the spectrum. Calibrate the chemical

shift scale to the residual solvent peak.

4. ¹³C-NMR Acquisition:

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

Spectral Width: Approximately 200-220 ppm.

Acquisition Time: 1-1.5 seconds.

Relaxation Delay (d1): 2 seconds.

Number of Scans: 1024-4096 scans, as ¹³C has low natural abundance.

Processing: Apply an exponential window function (line broadening of 1-2 Hz). Perform

Fourier transformation, phasing, and baseline correction.
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Workflow for Isolation and Spectroscopic Analysis
The identification of natural products like Goodyeroside A follows a systematic workflow, from

initial extraction to final structural confirmation. Modern approaches often use a combination of

chromatographic separation and spectroscopic analysis[4][5][6].

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b13404421?utm_src=pdf-body
https://www.researchgate.net/figure/Example-of-a-general-workflow-for-the-identification-of-natural-products-from-plants-a_fig1_328915177
https://www.hilarispublisher.com/open-access/modern-approaches-to-isolation-and-purification-in-natural-products-chemistry.pdf
https://experiments.springernature.com/articles/10.1007/978-1-61779-624-1_1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13404421?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extraction & Isolation

Structural Elucidation
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Further Detail

Click to download full resolution via product page

Caption: General workflow for the isolation and structural analysis of Goodyeroside A.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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